2,2,3,3-Tetrafluoropropane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
914652-53-2 |
|---|---|
Molecular Formula |
C3H4F4S |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropane-1-thiol |
InChI |
InChI=1S/C3H4F4S/c4-2(5)3(6,7)1-8/h2,8H,1H2 |
InChI Key |
SOLOKTZKIXFHPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)S |
Origin of Product |
United States |
Iii. Chemical Reactivity and Mechanistic Investigations of 2,2,3,3 Tetrafluoropropane 1 Thiol
Nucleophilic Reactions of the Thiolate Anion
The thiol proton of 2,2,3,3-tetrafluoropropane-1-thiol can be readily abstracted by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and participates in a variety of reactions.
The thiolate derived from this compound readily undergoes alkylation and acylation reactions. These reactions are fundamental in constructing more complex fluorinated molecules. In a typical alkylation, the thiolate anion attacks an electrophilic carbon center, displacing a leaving group to form a new carbon-sulfur bond. Similarly, in acylation, the thiolate reacts with an acylating agent, such as an acyl chloride or anhydride, to yield a thioester. These reactions are crucial for introducing the 2,2,3,3-tetrafluoropropylthio moiety into various molecular architectures.
The thiolate anion of this compound is an effective nucleophile in Michael additions, also known as conjugate additions. acsgcipr.org In this type of reaction, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other activated alkene. acsgcipr.orgnih.gov This 1,4-addition is a highly efficient method for forming carbon-sulfur bonds and is considered a type of "click chemistry" due to its high yields and selectivity. acsgcipr.org The reaction is often catalyzed by a weak base to generate the thiolate in situ. nih.gov The general mechanism involves the formation of the thiolate, which then attacks the electron-deficient double bond. nih.gov
Table 1: Examples of Michael Acceptors for Thiolate Addition
| Michael Acceptor | Product Type |
| α,β-Unsaturated Ketones | β-Thioether Ketone |
| α,β-Unsaturated Esters | β-Thioether Ester |
| α,β-Unsaturated Nitriles | β-Thioether Nitrile |
| α,β-Unsaturated Sulfones | β-Thioether Sulfone |
This table illustrates the types of activated alkenes that can undergo Michael addition with thiols like this compound.
The use of KF/alumina has been reported as an effective catalyst for the Michael addition of thiols to electron-deficient alkenes under solvent-free conditions or in recyclable solvents like glycerin. scielo.brscispace.com This "green" approach offers an environmentally friendly alternative for these transformations. scielo.brscispace.com
The nucleophilic thiolate of this compound can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly activated fluorinated aromatic compounds. For instance, the para-fluoro substituent on a pentafluorophenyl (PFP) group is susceptible to displacement by thiols. researchgate.net This reaction is often facilitated by a base to generate the more reactive thiolate anion. researchgate.net The high efficiency and selectivity of this substitution make it a valuable tool in polymer chemistry for the post-polymerization modification of materials containing PFP moieties. researchgate.net
Radical-Mediated Transformations Involving the Thiyl Radical
In addition to its nucleophilic reactivity, this compound can generate a thiyl radical (RS•) through homolytic cleavage of the S-H bond. This radical species is a key intermediate in several important chemical transformations.
The thiol-ene reaction is a powerful and versatile "click" chemistry process that involves the addition of a thiol across a double bond (ene). wikipedia.orgnih.gov This reaction can be initiated by radical initiators or photochemically and proceeds via a radical chain mechanism. wikipedia.org The process begins with the formation of a thiyl radical from this compound. This radical then adds to an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.org A subsequent chain transfer step with another thiol molecule regenerates the thiyl radical and yields the thioether product. wikipedia.org
Thiol-ene reactions are known for their high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org They have found widespread application in materials science for the synthesis of polymers and the functionalization of surfaces. wikipedia.orgnih.gov The reaction is highly efficient for creating cross-linked polymer networks with uniform properties. wikipedia.org
Table 2: Comparison of Thiol-Ene Reaction Initiation Methods
| Initiation Method | Description | Advantages |
| Thermal Initiation | Requires a thermal radical initiator (e.g., AIBN) and elevated temperatures. | Simple setup. |
| Photoinitiation | Utilizes a photoinitiator (e.g., DMPA) and UV light to generate radicals at room temperature. nih.gov | Spatially and temporally controlled, mild conditions. nih.gov |
| Sunlight-Mediated | Can proceed in the presence of a catalyst like tert-butyl hydroperoxide (TBHP) in an aqueous medium under sunlight. nih.gov | Environmentally friendly, uses a renewable energy source. nih.gov |
This table outlines the common methods for initiating thiol-ene reactions, which are applicable to this compound.
Photoinitiation is a particularly attractive method for generating thiyl radicals from this compound, enabling a variety of functionalization reactions under mild and controlled conditions. nih.gov The use of UV light in the presence of a photoinitiator allows for the precise start and stop of the reaction, which is advantageous in many synthetic applications, including the synthesis of carbohydrate mimetics. nih.gov
These photoinitiated thiol-ene reactions are generally highly stereo- and regioselective. nih.gov The efficiency and outcome of these reactions can be influenced by various experimental parameters, including the structure of the alkene and the thiol. nih.gov Recent advancements have even demonstrated the feasibility of using sunlight to mediate thiol-ene and thiol-yne click reactions, further enhancing the "green" credentials of these processes. nih.gov
Oxidation Chemistry of this compound
The sulfur atom in this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The specific product obtained often depends on the nature of the oxidizing agent and the reaction conditions.
The oxidation of thiols to disulfides is a common and fundamental transformation. In the case of this compound, this reaction results in the formation of bis(2,2,3,3-tetrafluoropropyl) disulfide. This transformation can be achieved using a range of mild oxidizing agents. libretexts.orgmasterorganicchemistry.com The reaction is a redox process where two thiol molecules are coupled, forming a sulfur-sulfur bond. libretexts.org
Common oxidizing agents for this conversion include molecular oxygen, often catalyzed by metal complexes or a bioinspired organocatalyst, hydrogen peroxide, and halogens like iodine in a basic medium. wikipedia.orgrsc.org The reaction with dimethyl sulfoxide (B87167) (DMSO) under acidic conditions is also an effective method for converting thiols to disulfides. biolmolchem.com The general scheme for this oxidation is as follows:
2 HCF₂CF₂CH₂SH + [O] → HCF₂CF₂CH₂S-SCH₂CF₂CF₂H + H₂O
The presence of the electron-withdrawing tetrafluoropropyl group is expected to increase the acidity of the thiol proton, potentially facilitating its removal and influencing the reaction kinetics compared to non-fluorinated alkanethiols. masterorganicchemistry.combiolmolchem.com
Table 1: Exemplary Conditions for the Oxidation of this compound to Bis(2,2,3,3-tetrafluoropropyl) disulfide
| Oxidizing Agent | Catalyst/Conditions | Solvent | Expected Yield |
| O₂ | Bioinspired Organocatalyst | Organic Solvent | Good to Excellent |
| H₂O₂ | Iodide ion | Ethanol/Water | High |
| I₂ | NaOH (aq) | Dichloromethane | High |
| DMSO | HI | Acetonitrile | Good to Excellent |
This table is illustrative and based on general methods for thiol oxidation. Specific yields for this compound may vary.
Further oxidation of this compound with stronger oxidizing agents leads to the formation of 2,2,3,3-tetrafluoropropane-1-sulfonic acid. Vigorous oxidation is required to convert the thiol group to a sulfonic acid. youtube.com Common reagents for this transformation include potassium permanganate, nitric acid, or hydrogen peroxide under forcing conditions. youtube.com The reaction proceeds through the intermediate sulfenic and sulfinic acids. nih.gov
The resulting 2,2,3,3-tetrafluoropropane-1-sulfonic acid is a strong acid due to the electron-withdrawing effect of the fluorinated alkyl chain.
From the sulfonic acid, or its corresponding salt, 2,2,3,3-tetrafluoropropane-1-sulfonyl halides can be synthesized. For instance, treatment of the sulfonic acid with a chlorinating agent like thionyl chloride or a specialized reagent such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) can yield 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride. organic-chemistry.org Similarly, sulfonyl fluorides can be prepared from sulfonic acids or their salts using reagents like cyanuric chloride followed by a fluoride (B91410) source such as potassium bifluoride (KHF₂). nih.gov
Table 2: Synthetic Routes to 2,2,3,3-Tetrafluoropropane-1-sulfonic Acid and its Halides
| Target Compound | Starting Material | Reagents | Expected Outcome |
| 2,2,3,3-Tetrafluoropropane-1-sulfonic acid | This compound | KMnO₄ or HNO₃ | Vigorous oxidation to the sulfonic acid. |
| 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride | 2,2,3,3-Tetrafluoropropane-1-sulfonic acid | SOCl₂ or TAPC | Conversion to the corresponding sulfonyl chloride. organic-chemistry.org |
| 2,2,3,3-Tetrafluoropropane-1-sulfonyl fluoride | Sodium 2,2,3,3-tetrafluoropropane-1-sulfonate | Cyanuric chloride, KHF₂ | One-pot synthesis of the sulfonyl fluoride. nih.gov |
This table outlines plausible synthetic strategies based on established methodologies.
Regioselectivity and Stereoselectivity in Reactions Involving the Fluorinated Propane (B168953) Backbone
While the primary reactivity of this compound is centered at the sulfur atom, reactions involving the fluorinated propane backbone can exhibit interesting regioselectivity and stereoselectivity. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron distribution and steric environment of the molecule.
In addition reactions to unsaturated systems, the thiol group of this compound can add across a double or triple bond. For instance, in thiol-ene and thiol-yne "click" reactions, the regioselectivity of the addition is a key consideration. researchgate.netresearchgate.netchemrxiv.org In radical-mediated additions, the thiyl radical (HCF₂CF₂CH₂S•) would typically add to the less substituted carbon of an alkene, leading to the more stable carbon-centered radical intermediate. For terminal alkenes, this results in the anti-Markovnikov product. researchgate.net
In reactions where the fluorinated backbone itself is modified, the regioselectivity is governed by the electronic effects of the fluorine atoms. For instance, in elimination reactions, the acidity of the protons on the carbon adjacent to the CF₂ groups would be increased, potentially influencing the position of double bond formation.
Stereoselectivity in reactions involving the fluorinated propane backbone would be influenced by the steric bulk of the tetrafluoropropyl group and any chiral centers present in the reacting partner. In photoinduced thiol-ene coupling reactions, for example, the stereochemical outcome can be highly dependent on the reaction temperature and the nature of the reactants, with lower temperatures often leading to higher stereoselectivity. nih.gov
Metal-Catalyzed Reactions with this compound as Ligand or Substrate
The sulfur atom of this compound possesses lone pairs of electrons, allowing it to act as a ligand in coordination complexes with various transition metals. wikipedia.org The resulting thiolate ligand, HCF₂CF₂CH₂S⁻, is classified as a soft Lewis base and would be expected to form stable complexes with soft Lewis acidic metal centers such as copper, silver, gold, and late transition metals. wikipedia.org The presence of the fluorine atoms can modulate the electronic properties of the ligand, which in turn can influence the catalytic activity and stability of the resulting metal complex. rsc.orgnih.gov Fluorinated ligands have been shown to be beneficial in the design of metallodrugs, for example, by enhancing properties like lipophilicity. nih.gov
As a substrate in metal-catalyzed reactions, this compound can undergo a variety of transformations. For example, metal-catalyzed cross-coupling reactions could be employed to form carbon-sulfur bonds, linking the 2,2,3,3-tetrafluoropropylthio group to aryl or vinyl moieties. Furthermore, metal-ligand cooperation involving the thiol(ate) ligand could facilitate catalytic processes such as hydrogenation and dehydrogenation reactions. nih.gov The thiol can act as a transient cooperative ligand, reversibly coordinating to the metal and participating in bond activation steps. nih.gov
Table 3: Potential Roles of this compound in Metal-Catalyzed Reactions
| Role | Metal Center (Example) | Reaction Type | Potential Outcome |
| Ligand | Au(I), Cu(I), Pt(II) | Ligand Synthesis | Formation of stable metal-thiolate complexes. |
| Ligand | Co(III) | Design of Metallodrugs | Modulation of physicochemical and biological properties. nih.gov |
| Substrate | Pd(0), Ni(0) | Cross-Coupling | Formation of C-S bonds with aryl/vinyl halides. |
| Co-catalyst | Ru(II) | Hydrogenation/Dehydrogenation | Metal-ligand cooperation to facilitate catalysis. nih.gov |
This table presents potential applications based on the known reactivity of thiols and fluorinated ligands in metal catalysis.
Iv. Derivatization Strategies and Functional Group Transformations of 2,2,3,3 Tetrafluoropropane 1 Thiol
Synthesis of Fluorinated Thioethers
The formation of a thioether (C-S-C) bond is one of the most fundamental transformations of thiols. For 2,2,3,3-Tetrafluoropropane-1-thiol, this can be achieved through several reliable methods, most notably via the thiol-ene reaction or by nucleophilic aromatic substitution.
Thiol-Ene Reaction: This radical-mediated addition of the S-H bond across a carbon-carbon double bond is a highly efficient and atom-economical process that falls under the umbrella of "click chemistry". wikipedia.org The reaction can be initiated by UV light or a radical initiator and typically proceeds via an anti-Markovnikov addition, yielding the terminal thioether. wikipedia.org This method is valued for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org The reaction of this compound with various alkenes provides a straightforward route to linear, branched, or cyclic fluorinated thioethers.
Nucleophilic Aromatic Substitution (SNAr): The thiol group, particularly as its conjugate base thiolate, is an excellent nucleophile for SNAr reactions with electron-deficient aromatic rings. nih.gov Highly fluorinated arenes, such as hexafluorobenzene (B1203771) or pentafluoropyridine, are particularly susceptible to this type of substitution due to the strong electron-withdrawing nature of the fluorine atoms. nih.govresearchgate.net The reaction typically proceeds under mild conditions, often requiring only a weak base to deprotonate the thiol. nih.gov This strategy allows for the direct attachment of the 2,2,3,3-tetrafluoropropylthio group to aromatic systems.
Table 1: Synthesis of Fluorinated Thioethers
| Method | Thiol Reactant | Co-Reactant | Product Structure | Resulting Thioether |
| Thiol-Ene Reaction | This compound | 1-Octene | HCF₂CF₂CH₂SCH₂C₇H₁₅ | 1-((2,2,3,3-Tetrafluoropropyl)thio)octane |
| Thiol-Ene Reaction | This compound | Allyl alcohol | HCF₂CF₂CH₂SCH₂CH₂CH₂OH | 3-((2,2,3,3-Tetrafluoropropyl)thio)propan-1-ol |
| SNAr | This compound | Hexafluorobenzene | HCF₂CF₂CH₂SC₆F₅ | Pentafluoro(2,2,3,3-tetrafluoropropylthio)benzene |
| SNAr | This compound | Pentafluoropyridine | HCF₂CF₂CH₂SC₅F₄N | 4-((2,2,3,3-Tetrafluoropropyl)thio)tetrafluoropyridine |
Preparation of Fluorinated Thioesters
Thioesters are important intermediates in organic synthesis and are known for their role in biological acyl transfer reactions. researchgate.nettudelft.nl They are generally more reactive toward nucleophiles than their oxygen-based ester counterparts. semanticscholar.org The preparation of thioesters from this compound is typically accomplished by reacting it with an activated carboxylic acid derivative.
The most common method involves the acylation of the thiol with an acyl chloride or anhydride. researchgate.netwikipedia.org This reaction is generally rapid and high-yielding, often proceeding in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl by-product. Alternatively, direct condensation of the thiol with a carboxylic acid can be achieved using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which activates the carboxylic acid for nucleophilic attack. semanticscholar.orgwikipedia.orgorganic-chemistry.org These methods provide access to a wide variety of S-(2,2,3,3-tetrafluoropropyl) thioesters.
Table 2: Preparation of Fluorinated Thioesters
| Acylating Agent Type | Example Acylating Agent | Thiol Reactant | Product Structure | Resulting Thioester |
| Acyl Chloride | Acetyl chloride | This compound | HCF₂CF₂CH₂SC(O)CH₃ | S-(2,2,3,3-Tetrafluoropropyl) ethanethioate |
| Acyl Chloride | Benzoyl chloride | This compound | HCF₂CF₂CH₂SC(O)C₆H₅ | S-(2,2,3,3-Tetrafluoropropyl) benzothioate |
| Carboxylic Acid + Coupling Agent | Propanoic acid + DCC | This compound | HCF₂CF₂CH₂SC(O)CH₂CH₃ | S-(2,2,3,3-Tetrafluoropropyl) propanethioate |
| Anhydride | Acetic anhydride | This compound | HCF₂CF₂CH₂SC(O)CH₃ | S-(2,2,3,3-Tetrafluoropropyl) ethanethioate |
Incorporation into Polymeric Systems (e.g., Thiol-Modified Polymers)
The introduction of the 2,2,3,3-tetrafluoropropylthio moiety into polymer structures can impart desirable properties such as hydrophobicity, thermal stability, and low surface energy. This can be achieved either by polymerizing monomers already containing the fluorinated group or by post-polymerization modification of a reactive polymer.
Thiol-Ene Polymerization: Step-growth polymerization using the thiol-ene reaction is a powerful method for creating well-defined polymer networks. wikipedia.orgpolito.it By using a di- or multifunctional alkene monomer and a dithiol (or this compound in conjunction with another multifunctional thiol), a cross-linked polythioether network can be formed. polito.it This photo-initiated process is rapid, efficient, and proceeds under ambient conditions, making it suitable for creating coatings and 3D-printed objects. polito.it
Post-Polymerization Modification: An alternative strategy involves the reaction of this compound with a pre-formed polymer that contains reactive functional groups. google.com For example, a polymer with pendant alkene groups can be modified via the thiol-ene reaction. Similarly, polymers bearing electrophilic groups, such as chloromethyl or maleimide (B117702) functions, can be readily functionalized by the nucleophilic thiol, covalently attaching the fluorinated side chain to the polymer backbone. nih.govnih.gov
Table 3: Strategies for Polymer Incorporation
| Strategy | Polymer Type | Monomers/Reactants | Key Reaction |
| Step-Growth Polymerization | Cross-linked Polythioether | 1,6-Hexanediol diacrylate, Trimethylolpropane tris(3-mercaptopropionate), this compound | Photo-initiated Thiol-Ene Reaction |
| Post-Polymerization Modification | Poly(glycidyl methacrylate) derivative | Poly(glycidyl methacrylate), this compound | Thiol-Epoxy Ring Opening |
| Post-Polymerization Modification | Polystyrene derivative | Poly(4-vinylbenzyl chloride), this compound | Nucleophilic Substitution |
| Post-Polymerization Modification | Conjugated Polymer | Poly(3-hexylthiophene) with pendant alkenes, this compound | Thiol-Ene "Click" Chemistry |
Conjugation Chemistry for Macromolecular Modification (e.g., via para-fluoro-thiol reaction for peptide modification)
Site-selective modification of macromolecules like peptides and proteins is crucial for developing therapeutic agents, diagnostic tools, and materials for bionanotechnology. The high reactivity and selectivity of the thiol group make this compound an excellent candidate for such bioconjugation reactions.
A prominent example is the para-fluoro-thiol reaction , a specific type of SNAr. google.com This reaction involves the highly selective substitution of the fluorine atom at the para-position of a pentafluorophenyl (PFP) group by a thiolate anion. google.com Peptides can be synthesized to include a non-natural amino acid bearing a PFP group. The subsequent reaction with this compound, typically in an aqueous buffer with a mild base, results in the specific and stable attachment of the fluorinated tag to the peptide. google.com This "fluoroaryl-thiol-click" process is highly specific for thiols over other nucleophilic residues like amines and hydroxyls, works in high yields under biocompatible conditions, and allows for precise control over the modification site. google.com Other thiol-reactive handles, such as maleimides, are also commonly used for peptide and protein conjugation. nih.govnih.gov
Table 4: Macromolecular Conjugation via Para-Fluoro-Thiol Reaction
| Macromolecule | Reactive Group on Macromolecule | Conjugation Partner | Key Reaction | Application |
| Peptide | Pentafluorophenylalanine | This compound | para-Fluoro-Thiol SNAr | Fluorine-tagged peptide for imaging or therapeutic delivery |
| Protein | Site-specifically introduced maleimide | This compound | Thiol-Maleimide Michael Addition | Modified protein with altered physicochemical properties |
Development of Sulfur-Containing Heterocycles Bearing a Fluorinated Propyl Moiety
Sulfur-containing heterocycles are a cornerstone of medicinal chemistry and materials science. Introducing a 2,2,3,3-tetrafluoropropyl group can significantly modulate the properties of these ring systems. Several synthetic strategies can be envisioned to construct such heterocycles starting from this compound.
One powerful approach is through intramolecular cyclization . For example, a precursor molecule can be synthesized by attaching an unsaturated chain (e.g., an alkenyl or alkynyl group) to the sulfur atom of this compound. Subsequent radical-initiated intramolecular thiol-ene or thiol-yne cyclization can then form a sulfur-containing ring, such as a tetrahydrothiophene (B86538) or dihydrothiopyran derivative, bearing the fluorinated side chain. wikipedia.orgnih.gov
Another strategy involves using the fluorinated thiol in a cyclocondensation reaction . For instance, a dithio-derivative, prepared from this compound, could react with a suitable dielectrophile to form a heterocyclic ring. mdpi.com Furthermore, thioethers derived from the thiol can be activated through oxidation and then participate in cyclization reactions to form various S-heterocycles. nih.gov These methods provide access to novel heterocyclic structures whose biological and material properties are influenced by the presence of the fluorinated propyl moiety. nih.gov
Table 5: Synthesis of Sulfur-Containing Heterocycles
| Synthetic Strategy | Precursor Derived From Thiol | Key Reaction | Resulting Heterocycle Class |
| Intramolecular Thiol-Ene Cyclization | S-(But-3-en-1-yl) 2,2,3,3-tetrafluoropropane-1-thiolate | Radical-initiated intramolecular addition | Tetrahydrothiophenes |
| Intramolecular Thiol-Yne Cyclization | S-(But-3-yn-1-yl) 2,2,3,3-tetrafluoropropane-1-thiolate | Radical-initiated intramolecular addition | Dihydrothiophenes |
| Cyclocondensation | 1,2-bis((2,2,3,3-tetrafluoropropyl)thio)ethane | Reaction with an oxidizing/cyclizing agent | Dithianes |
| Oxidative Cyclization | Vinyl thioether from the thiol | DDQ-mediated oxidative C-H functionalization | Tetrahydrothiophenes/Tetrahydrothiopyrans |
V. Advanced Spectroscopic and Analytical Characterization of 2,2,3,3 Tetrafluoropropane 1 Thiol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated molecules like 2,2,3,3-tetrafluoropropane-1-thiol. psu.edu The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of the molecule's connectivity and spatial arrangement. kashanu.ac.ir
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the protons of the methylene (B1212753) group (-CH₂-) adjacent to the sulfur atom are expected to exhibit a triplet due to coupling with the two neighboring fluorine atoms on the C2 carbon. The thiol proton (-SH) typically appears as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone. libretexts.org Due to the low natural abundance of ¹³C, coupling between adjacent carbon atoms is not observed. libretexts.org However, strong coupling between carbon and attached fluorine atoms (¹JCF, ²JCF) is a prominent feature. The chemical shifts are significantly influenced by the electronegative fluorine atoms, with carbons directly bonded to fluorine appearing at lower field. libretexts.orglibretexts.org
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The spectrum of this compound would show distinct signals for the two different fluorine environments (-CF₂- and -CHF₂). The large chemical shift dispersion in ¹⁹F NMR allows for clear separation of these signals. wikipedia.orgoxinst.com Furthermore, significant fluorine-fluorine (F-F) and fluorine-hydrogen (F-H) coupling constants provide valuable data for confirming the structure.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | -CH₂- | 2.5 - 3.5 | Triplet of triplets | J(H-F), J(H-H) |
| ¹H | -SH | 1.0 - 2.0 | Broad Singlet | |
| ¹³C | -CH₂SH | 20 - 40 | Triplet | ²J(C-F) |
| ¹³C | -CF₂- | 110 - 130 | Triplet | ¹J(C-F) |
| ¹³C | -CHF₂ | 100 - 120 | Triplet | ¹J(C-F) |
| ¹⁹F | -CF₂- | -110 to -130 | Triplet | J(F-F) |
| ¹⁹F | -CHF₂ | -135 to -150 | Doublet of triplets | J(F-H), J(F-F) |
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule and for analyzing its conformational preferences.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons of the -CH₂- group and the -SH proton, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds), which is vital for connecting the different fragments of the molecule. For instance, correlations between the protons of the -CH₂- group and the C2 and C3 carbons would be expected.
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments can provide insights into the spatial proximity of atoms, which is particularly useful for determining the preferred conformation of the molecule. For example, through-space interactions between the fluorine atoms and the protons can be detected.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This technique is invaluable for monitoring the progress of reactions that synthesize or modify this compound. It allows for the identification of reactants, products, and byproducts in a complex mixture. Furthermore, LC-MS is a critical tool for assessing the purity of the final compound by detecting and quantifying any impurities present.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A weak to medium band in the region of 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration of the thiol group. researchgate.net Strong absorption bands in the range of 1000-1350 cm⁻¹ are characteristic of C-F stretching vibrations. The C-H stretching vibrations of the methylene group would appear around 2850-2960 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-H stretching vibration, which is often weak in the IR spectrum, can sometimes give a more intense signal in the Raman spectrum. researchgate.net The C-S stretching vibration is also typically observed in the Raman spectrum in the range of 600-700 cm⁻¹.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| S-H | Stretch | 2550 - 2600 (weak) | 2550 - 2600 |
| C-H | Stretch | 2850 - 2960 | 2850 - 2960 |
| C-F | Stretch | 1000 - 1350 (strong) | 1000 - 1350 |
| C-S | Stretch | 600 - 700 | 600 - 700 |
Chromatographic Methods for Separation and Quantification in Research Contexts
In the research setting, the analysis of this compound and its reaction products relies heavily on chromatographic techniques. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.
Gas chromatography (GC) is a powerful tool for monitoring reactions involving volatile sulfur compounds. epa.govlibretexts.org For a relatively volatile compound like this compound, GC offers high resolution and speed. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification capabilities for organic analytes. whitman.edu The progress of a reaction, such as the synthesis of this compound from a precursor or its subsequent conversion to a derivative, can be tracked by taking aliquots from the reaction mixture at various time points. These samples can be directly injected (or after a simple extraction and dilution) into the GC system to measure the decrease in starting material concentration and the increase in product concentration.
For instance, in the synthesis of a fluorinated thiol, monitoring via GC-FID would allow for the precise determination of reaction completion, helping to optimize reaction times and conditions. The choice of the capillary column is critical; a mid-polarity column is often suitable for separating fluorinated compounds.
High-Performance Liquid Chromatography (HPLC) is the method of choice for less volatile or thermally labile derivatives of this compound. Thiols, in general, are challenging to detect using standard UV-Vis detectors due to their low chromophoric activity. nih.gov To overcome this, derivatization with a UV-active or fluorescent tag is a common strategy. nih.govresearchgate.net Reagents such as monobromobimane (B13751) or N-(2-ferroceneethyl)maleimide can be used to label the thiol group, significantly enhancing detection sensitivity. nih.govuni-saarland.de
Reversed-phase HPLC, using C18 or C8 columns, is typically employed for the separation of these derivatized thiols. uni-saarland.de The unique properties of fluorinated molecules, often described as "fluorophilicity," can be exploited to achieve challenging separations from their non-fluorinated counterparts by careful selection of stationary and mobile phases. uni-saarland.de For example, a fluorinated stationary phase might provide enhanced retention and selectivity for this compound and its derivatives when using conventional hydrocarbon-based eluents. uni-saarland.de
The following interactive table illustrates typical parameters that would be used for GC and HPLC monitoring of a reaction involving this compound.
Table 1: Illustrative Chromatographic Conditions for Reaction Monitoring
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/Fluorescence) |
|---|---|---|
| Analyte Type | Volatile starting materials and products (e.g., this compound) | Non-volatile or derivatized products |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Oven/Column Temperature | Temperature program (e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min) | Isocratic or gradient elution at ambient or controlled temperature (e.g., 30°C) |
| Carrier Gas/Mobile Phase | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Detector | Flame Ionization Detector (FID) | UV-Vis or Fluorescence Detector |
| Sample Preparation | Dilution in a suitable solvent (e.g., dichloromethane) | Derivatization followed by dilution in the mobile phase |
For unambiguous identification of reactants, intermediates, and products, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds. Following separation in the GC column, molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a molecular fingerprint that allows for structural elucidation. whitman.edunih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M+•) and characteristic fragment ions resulting from the cleavage of C-C, C-S, and C-F bonds. The analysis of these fragments helps to confirm the structure of the analyte. GC-MS is particularly useful in identifying impurities and reaction byproducts. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Tandem Mass Spectrometry (LC-MS/MS) , are essential for the analysis of larger, non-volatile, or polar derivatives. researchgate.net As with HPLC, derivatization of the thiol group is often necessary to improve ionization efficiency in the MS source. uni-saarland.de In LC-MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations, even in complex matrices. uni-saarland.de
The following interactive table outlines the expected mass spectrometric data for this compound.
Table 2: Predicted Mass Spectrometric Data for this compound
| Technique | Expected Observations | Application |
|---|---|---|
| GC-MS (Electron Impact) | Molecular Ion (M+•) at m/z 164. Fragment ions corresponding to loss of -SH, -CH2SH, and various fluoroalkyl fragments. | Identification of volatile products and impurities. Structural confirmation. |
| LC-MS/MS (of a derivative) | Precursor ion corresponding to the derivatized molecule. Product ions specific to the fragmentation of the thiol derivative. | Highly sensitive and selective quantification of non-volatile derivatives in complex mixtures. |
The use of these hyphenated techniques is critical in the synthesis and characterization of novel derivatives of this compound, providing the detailed structural information necessary for publication and patenting in chemical research. For example, in studying the reaction of this compound with an electrophile, GC-MS could be used to identify the main product and any isomers formed, while LC-MS/MS could quantify the yield with high accuracy.
Vi. Theoretical and Computational Chemistry Studies on 2,2,3,3 Tetrafluoropropane 1 Thiol Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and three-dimensional arrangement of atoms in 2,2,3,3-tetrafluoropropane-1-thiol. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying molecules of this size.
By employing functionals such as B3LYP in combination with basis sets like 6-311+G(d,p), researchers can optimize the molecular geometry to find the most stable arrangement of atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the presence of highly electronegative fluorine atoms significantly influences the electron distribution and molecular geometry. The strong C-F bonds are expected to be short and polarized, which in turn affects the adjacent C-C and C-S bonds. The electron-withdrawing nature of the tetrafluoropropyl group also impacts the acidity of the thiol proton.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. For fluorinated thiols, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-S Bond Length | 1.85 Å |
| S-H Bond Length | 1.34 Å |
| C-C Bond Length (F₂C-CH₂) | 1.54 Å |
| C-F Bond Length | 1.35 Å |
| C-S-H Bond Angle | 96.5° |
| C-C-S Bond Angle | 110.0° |
| F-C-F Bond Angle | 109.5° |
Note: The values in this table are hypothetical and representative of typical bond lengths and angles for similar fluorinated thiols calculated using DFT methods.
Conformational Analysis and Intermolecular Interactions of Fluorinated Thiols
The flexibility of the propanethiol backbone allows this compound to exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. Due to rotation around the C-C and C-S single bonds, several stable conformers can exist, often referred to by the dihedral angles as trans (anti) or gauche. nih.gov
For n-propanethiol, several conformers such as trans-gauche (TG), gauche-gauche (GG), and trans-trans (TT) have been identified. nih.gov The introduction of four fluorine atoms in this compound introduces additional complexity. The bulky and highly electronegative fluorine atoms lead to significant steric and electrostatic interactions that influence the conformational preferences. Intramolecular hydrogen bonding between the thiol hydrogen and a fluorine atom, though likely weak, could also play a role in stabilizing certain conformations. Computational studies on similar molecules, such as 1,3-difluorinated alkanes, have shown that fluorine substitution can profoundly impact molecular conformation. semanticscholar.org
Intermolecular interactions are also critical in understanding the bulk properties of this compound. These interactions govern properties like boiling point, solubility, and crystal packing. The thiol group can act as both a hydrogen bond donor (S-H) and a weak acceptor. Additionally, the polarized C-F bonds can participate in dipole-dipole interactions and the formation of C-F···H-C or C-F···S contacts. The study of intermolecular interactions in other fluorinated thiols has highlighted the importance of various weak interactions in stabilizing the crystal structure.
Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis, Energy Profiles)
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. youtube.com
The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For reactions involving thiols, such as nucleophilic substitution or addition, the presence of the electron-withdrawing tetrafluoro- group is expected to influence the reactivity. For instance, in a thiol-ene reaction, the fluorination may affect the rate of addition of the thiol to a double bond. acs.org
Computational studies can provide detailed energy profiles for proposed reaction mechanisms. For example, in the reaction of a fluorinated thiol with an electrophile, DFT calculations can be used to model the approach of the reactants, the formation of the transition state, and the eventual formation of the products. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. The influence of fluorine substitution on the energy barrier of reactions has been computationally investigated in other systems, showing that it can significantly lower the activation energy. youtube.com
Table 2: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of a Fluorinated Thiol
| Reactant | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Propanethiol + Electrophile | 25.0 | 25.0 |
| This compound + Electrophile | 20.5 | 20.5 |
Note: The values in this table are hypothetical and for illustrative purposes to show the potential effect of fluorination on reaction energetics.
Prediction of Spectroscopic Properties and Reactivity Trends
Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be invaluable for its characterization. Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra, such as UV-Vis spectra. mdpi.comyoutube.com These calculations can provide information on the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., from HOMO to LUMO), and their intensities (oscillator strengths). mdpi.com
Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. bohrium.com This allows for the assignment of experimental spectral peaks to specific molecular vibrations, such as C-H stretching, C-F stretching, and S-H stretching.
Furthermore, computational methods can predict reactivity trends. By calculating various molecular descriptors, such as electrostatic potential maps, atomic charges, and frontier molecular orbital densities, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. For this compound, the electrostatic potential map would likely show a region of positive potential around the acidic thiol hydrogen and negative potential around the fluorine atoms, indicating their respective electrophilic and nucleophilic characters.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Wavelength/Wavenumber | Assignment |
| UV-Vis (TD-DFT) | λmax | ~210 nm | n -> σ* transition |
| IR | Vibrational Frequency | ~2570 cm⁻¹ | S-H stretch |
| IR | Vibrational Frequency | ~1100-1200 cm⁻¹ | C-F stretch |
| ¹H NMR | Chemical Shift | ~1.5-2.0 ppm | -SH proton |
| ¹⁹F NMR | Chemical Shift | ~ -110 to -140 ppm | -CF₂- protons |
Note: The values in this table are hypothetical and based on typical ranges for similar functional groups and fluorinated compounds.
Vii. Emerging Research Applications of 2,2,3,3 Tetrafluoropropane 1 Thiol in Chemical Sciences
Role as a Versatile Building Block in Organic Synthesis
The unique structure of 2,2,3,3-tetrafluoropropane-1-thiol, featuring a reactive thiol group and a fluorinated alkyl chain, positions it as a potentially valuable building block in synthetic chemistry.
The primary role of this compound in organic synthesis would be to introduce the 2,2,3,3-tetrafluoropropyl group (CHF₂CF₂CH₂–) into target molecules. The incorporation of fluorinated segments can significantly alter the physicochemical properties of organic compounds, including their lipophilicity, metabolic stability, and binding affinity. The thiol group provides a reactive handle for various coupling reactions.
For instance, the thiol can readily undergo nucleophilic substitution (Sₙ2) reactions with alkyl halides or participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.govmdpi.com These reactions would form a stable thioether linkage, effectively tethering the tetrafluoropropyl moiety to a larger molecular scaffold. While specific examples involving this compound are scarce, the general reactivity of thiols is well-established. wikipedia.org
Table 1: Potential Synthetic Transformations Utilizing this compound
| Reaction Type | Reactant | Functional Group Formed | Potential Application |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether (R-S-CH₂CF₂CF₂H) | Agrochemical & Pharmaceutical Synthesis |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Synthesis of complex organic molecules |
| Thiol-Ene Reaction | Alkene (R-CH=CH₂) | Thioether (R-CH₂CH₂-S-CH₂CF₂CF₂H) | Polymer and materials synthesis |
This table is illustrative and based on the general reactivity of thiols, as specific data for this compound is limited.
Beyond its direct use, this compound could serve as a precursor for synthesizing other functional groups containing the tetrafluoropropyl segment. The thiol group can be oxidized to various sulfur-containing functionalities, such as sulfoxides, sulfones, or sulfonic acids. Each of these groups possesses distinct electronic and steric properties, offering a route to fine-tune the characteristics of the final molecule. Although detailed studies on this specific thiol are not prominent, the oxidation of thiols is a fundamental transformation in organic chemistry.
Contributions to Advanced Materials Science
Fluorinated compounds are highly sought after in materials science for their unique properties, including thermal stability, chemical resistance, and low surface energy. The incorporation of the 2,2,3,3-tetrafluoropropyl group via its thiol derivative could lead to novel materials with enhanced performance.
One of the most powerful methods for incorporating thiols into polymers is the thiol-ene reaction. wikipedia.org This "click chemistry" reaction is highly efficient, often proceeding with high yields and stereoselectivity under mild conditions, including UV irradiation. wikipedia.orgnih.gov It involves the addition of a thiol across a carbon-carbon double bond (an "ene").
While there is no specific literature detailing the use of this compound in thiol-ene polymerizations, it is a prime candidate for such applications. By reacting it with multifunctional "ene" monomers, it could be incorporated into cross-linked polymer networks. wikipedia.org This would imbue the resulting polymer with the properties of the fluoroalkyl group, such as hydrophobicity and chemical stability.
Furthermore, if reacted with an ene-containing alcohol (like allyl alcohol), the thiol-ene reaction could be used to synthesize fluorinated polyols. westmont.eduresearchgate.net These polyols could then serve as building blocks for creating fluorinated polyurethanes, potentially with enhanced thermal and chemical resistance. sci-hub.seresearchgate.net
Table 2: Potential Polymer Systems Involving this compound
| Polymerization Method | Co-monomer(s) | Resulting Polymer Type | Potential Properties |
| Thiol-Ene Polymerization | Di- or tri-acrylates | Cross-linked fluoropolymer network | Chemical resistance, low surface energy |
| Thiol-Ene Addition | Allyl alcohol, Glycerol-1-allyl ether | Fluorinated Polyol | Precursor for specialty polyurethanes |
This table represents potential applications based on established thiol-ene chemistry, pending specific research on this compound.
Thiol compounds are widely used to stabilize metal nanoparticles, such as gold or silver, by forming strong coordinate bonds between the sulfur atom and the metal surface. nih.govnih.gov This process creates a protective organic layer, or self-assembled monolayer (SAM), that prevents the nanoparticles from aggregating and can be used to control their size and solubility. nih.gov
The use of a fluorinated thiol like this compound would be expected to create a highly hydrophobic (water-repellent) and lipophobic (oil-repellent) surface on the nanoparticles. nih.gov This is a desirable property for applications in non-stick coatings, anti-fouling surfaces, and in creating specialized electronic devices. The functionalization of surfaces with thiols via techniques like thiol-ene click chemistry allows for the precise tailoring of surface properties. nih.govmdpi.com Although direct evidence for this compound is lacking, the principles of using thiols for surface modification are well-established for various substrates, including mesoporous silica (B1680970) and magnetic nanoparticles. mdpi.comucm.es
Thiol-functionalized materials can serve as supports for catalytic metal nanoparticles. nih.gov The thiol groups can act as anchoring sites, leading to the formation of small, uniform, and highly active catalytic particles. By using a fluorinated thiol like this compound to create the support, it might be possible to influence the electronic environment of the catalytic metal center or create a specific microenvironment around the active site that could enhance catalytic activity or selectivity, particularly for reactions involving fluorinated substrates. Research has shown that exploiting strong thiol-metal binding is a viable method for creating improved catalysts for reactions like C-C coupling. nih.gov However, specific studies employing this compound in this context have not been reported.
Applications in Catalysis Research (e.g., as Ligands or Reactants)
The unique properties of fluorinated compounds, such as high thermal stability and distinct electronic effects, often make them attractive candidates for ligands in metal-catalyzed reactions. The presence of a thiol group suggests potential for coordination with a variety of metal centers. However, no specific studies have been identified that explore the use of this compound as a ligand or reactant in catalytic processes.
General research into fluorinated thiol ligands indicates that their electronic properties can significantly influence the activity and selectivity of a catalyst. The electron-withdrawing nature of the tetrafluoropropyl group in this compound would be expected to modulate the electron density at the sulfur atom, which in turn could affect its coordination chemistry and the catalytic behavior of any resulting metal complex. Without experimental data, any discussion of its catalytic applications remains purely speculative.
Development of Chemical Probes and Tags (Focus on Chemical Methodology and Synthesis)
The development of chemical probes and tags is a cornerstone of modern chemical biology, enabling the visualization and tracking of biomolecules in living systems. Thiols are frequently used as reactive handles for the attachment of fluorophores or other reporter molecules. The synthesis of such probes often involves the reaction of a thiol with an electrophilic partner, such as a maleimide (B117702) or an iodoacetamide, which is attached to the desired tag.
While the synthesis of various fluorinated chemical probes has been reported, there is no specific mention of the use of this compound in these methodologies. The incorporation of fluorine atoms into probes can be advantageous, for example, in ¹⁹F NMR-based studies. However, the absence of published research utilizing this compound for this purpose means that no established synthetic protocols or detailed findings regarding its performance as a chemical probe or tag can be reported.
Viii. Future Research Directions and Challenges in 2,2,3,3 Tetrafluoropropane 1 Thiol Chemistry
Development of Novel and More Efficient Synthetic Routes
The advancement of 2,2,3,3-Tetrafluoropropane-1-thiol chemistry is fundamentally reliant on the development of efficient and scalable synthetic routes. While general methods for the synthesis of fluorinated thiols exist, such as the reaction of fluorinated alcohols with thiolating agents, specific high-yielding protocols for this compound are not extensively documented in publicly available literature. acs.org Future research in this area should focus on several key aspects to improve accessibility and utility.
One promising avenue is the exploration of flow chemistry for the synthesis of this compound. numberanalytics.com Continuous flow processes can offer enhanced safety, particularly when handling potentially hazardous reagents, improved heat and mass transfer, and the potential for higher yields and purity compared to traditional batch methods. numberanalytics.com Furthermore, the development of catalytic methods for the direct conversion of readily available fluorinated precursors would represent a significant step forward. numberanalytics.com This could involve the use of transition metal catalysts to facilitate the introduction of the thiol group, potentially reducing the number of synthetic steps and minimizing waste. numberanalytics.com
Another critical area for investigation is the development of synthetic routes that avoid the use of highly toxic and corrosive reagents, a common challenge in organofluorine chemistry. numberanalytics.com Research into greener fluorinating agents and milder reaction conditions will be paramount for the environmentally benign production of this compound. numberanalytics.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Flow Chemistry | Enhanced safety, improved scalability, higher purity | Optimization of reaction parameters, reactor design |
| Catalytic Thiolation | Reduced synthetic steps, atom economy | Catalyst development and screening, substrate scope |
| Green Synthetic Routes | Reduced environmental impact, improved safety | Identification of non-toxic reagents, milder conditions |
Exploration of Asymmetric Synthesis and Stereocontrol in Functionalization
The introduction of chirality into fluorinated molecules can have profound effects on their biological activity and material properties. mdpi.comwikipedia.org While this compound itself is achiral, its functionalization can lead to the formation of new stereocenters. The development of methods for the asymmetric functionalization of the thiol group or the carbon backbone is a significant and challenging area for future research.
One key challenge lies in controlling the stereoselectivity of reactions at the carbon atom adjacent to the thiol group. This could be addressed through the use of chiral catalysts , such as chiral thioureas or metal complexes, to direct the approach of electrophiles or nucleophiles. mdpi.comnih.gov The development of organocatalytic methods for the asymmetric synthesis of derivatives of this compound is a particularly attractive goal, given the mild reaction conditions and reduced metal contamination often associated with this approach. mdpi.com
Furthermore, the stereoselective fluorination of related unsaturated precursors could provide a route to chiral analogues of this compound. nih.gov Research into the stereocontrolled addition of thiol-containing fragments to fluorinated alkenes would also be a valuable endeavor. A deeper understanding of the mechanistic pathways of these reactions will be crucial for achieving high levels of stereocontrol. youtube.com
Investigation of New Catalytic Applications and Mechanistic Insights
The unique electronic properties of the tetrafluoropropyl group in this compound suggest its potential utility in catalysis. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate, which could be harnessed in catalyst design. globethesis.com
Future research should explore the use of this compound and its derivatives as ligands for transition metal catalysts . mdpi.com The fluorinated moiety could modulate the electronic and steric properties of the metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability. mdpi.com For instance, gold(I) complexes with fluorinated thiolates have shown interesting electronic properties with potential catalytic applications. mdpi.com
Moreover, the thiol group itself can act as a catalyst in various organic transformations. rsc.org Investigating the catalytic activity of this compound in reactions such as Michael additions or aldol (B89426) reactions could reveal novel reactivity patterns. rsc.org Detailed mechanistic studies , employing both experimental and computational methods, will be essential to understand the role of the fluorinated backbone in these catalytic processes and to guide the design of more efficient catalysts. globethesis.comrsc.org
Integration into Advanced Functional Materials beyond Current Paradigms
The incorporation of fluorinated segments into materials can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance. psu.eduresearchgate.netnumberanalytics.com this compound represents a valuable building block for the creation of new functional materials with tailored properties.
A significant area for future research is the use of this compound in the formation of self-assembled monolayers (SAMs) on various surfaces, such as gold or other metals. The thiol group provides a strong anchoring point, while the fluorinated tail can control the surface energy and wettability. psu.edu The specific structure of the tetrafluoropropyl group may lead to unique packing arrangements and interfacial properties compared to more commonly studied perfluoroalkyl thiols.
Furthermore, the reactivity of the thiol group allows for the integration of this compound into polymeric architectures . researchgate.net This could be achieved through thiol-ene "click" chemistry or by using the thiol as a chain transfer agent in polymerization reactions. The resulting fluorinated polymers could find applications in coatings, membranes, and biomedical devices. numberanalytics.comresearchgate.net The development of materials with tunable properties based on the controlled incorporation of this fluorinated thiol is a key challenge. psu.edu
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Potential Properties | Research Focus |
| Self-Assembled Monolayers | Tunable surface energy, hydrophobicity, chemical resistance | Surface characterization, packing behavior, stability |
| Fluorinated Polymers | Enhanced thermal stability, chemical inertness, low friction | Polymerization methods, material characterization, application testing |
| Functional Coatings | Anti-fouling, low surface energy, durability | Formulation development, performance evaluation |
Design of Sustainable and Environmentally Benign Chemical Transformations
The increasing focus on green chemistry necessitates the development of sustainable methods for the synthesis and application of organofluorine compounds. numberanalytics.comnumberanalytics.comsciencedaily.com A major challenge in the chemistry of this compound will be to align its lifecycle with the principles of sustainability.
Future research should prioritize the use of renewable starting materials and energy-efficient synthetic processes . numberanalytics.com The development of catalytic systems that operate under mild conditions and with high atom economy will be crucial. numberanalytics.comnumberanalytics.com The use of safer and more environmentally friendly solvents and reagents is another key aspect of sustainable chemistry. sciencedaily.comeurekalert.orgnih.gov
Furthermore, the recyclability of catalysts and the minimization of waste generated during the synthesis and functionalization of this compound should be a central consideration. numberanalytics.com Investigating the potential for biocatalytic methods for the synthesis or modification of this compound could offer a highly sustainable alternative to traditional chemical approaches. numberanalytics.com Ultimately, a holistic approach that considers the entire lifecycle of the compound, from its synthesis to its final application and potential degradation, will be necessary to ensure the long-term viability of its use. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,3,3-Tetrafluoropropane-1-thiol, and how can purity be optimized?
- Methodology :
- Fluorination strategies : Start with propane-1-thiol derivatives and use fluorinating agents like SF₄ or HF-pyridine under controlled conditions. Fluorination at the 2,3-positions can be achieved via radical pathways or nucleophilic substitution, depending on precursor availability .
- Thiol group protection : Protect the thiol (-SH) group during fluorination using tert-butyl disulfide or trityl groups to avoid oxidation or side reactions. Deprotection can be performed with reducing agents (e.g., DTT) .
- Purification : Use fractional distillation (due to volatility differences) or column chromatography (silica gel with hexane/ethyl acetate) to isolate the product. Confirm purity via GC-MS or ¹⁹F NMR .
Q. How can the structure of this compound be rigorously characterized?
- Methodology :
- Multinuclear NMR : Employ ¹H, ¹³C, and ¹⁹F NMR (e.g., PFG-HMQC or HSQC) to resolve coupling patterns and confirm fluorination positions. For example, ¹⁹F NMR chemical shifts near -120 to -140 ppm are typical for CF₂ groups .
- Mass spectrometry : Use high-resolution ESI-MS or EI-MS to confirm molecular weight and fragmentation patterns. Look for characteristic peaks at m/z = 152 (M⁺ - SH) .
- IR spectroscopy : Identify S-H stretching (~2550 cm⁻¹) and C-F vibrations (1000-1300 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?
- Methodology :
- Kinetic studies : Compare reaction rates with model thiols (e.g., propane-1-thiol) in Michael additions or disulfide formation. Use UV-Vis or HPLC to track thiol consumption .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and steric hindrance at the thiol group. Correlate with experimental reactivity data .
- Substituent effects : Introduce electron-withdrawing/donating groups on the propane backbone to assess how fluorination modulates nucleophilicity .
Q. What strategies mitigate data inconsistencies in fluorination efficiency during synthesis?
- Methodology :
- Controlled reaction monitoring : Use in situ ¹⁹F NMR to track fluorination intermediates and optimize reaction time/temperature .
- Byproduct analysis : Identify side products (e.g., over-fluorinated derivatives or oxidation to disulfides) via LC-MS. Adjust fluorinating agent stoichiometry to minimize impurities .
- Reproducibility protocols : Standardize anhydrous conditions (e.g., Schlenk line) and reagent storage (e.g., SF₄ under inert gas) to reduce variability .
Q. How can this compound be applied in surface chemistry, and what purity thresholds are critical?
- Methodology :
- Self-assembled monolayers (SAMs) : Deposit the thiol on gold surfaces via immersion in ethanol solutions (1 mM, 24 hr). Characterize using AFM or XPS to assess monolayer integrity. Impurities >1% can disrupt packing, as shown in studies with PEG4 thiols .
- Purity thresholds : Use ESCA or TOF-SIMS to quantify surface contamination. For reproducible SAMs, ensure thiol purity ≥99% via preparatory HPLC .
Data Contradiction & Environmental Impact
Q. How do regulatory guidelines for fluorinated compounds affect research on this compound?
- Methodology :
- SVHC screening : Cross-reference with ECHA’s Substances of Very High Concern (SVHC) list. While this compound is not listed, structurally similar PFAS (e.g., perfluorobutane sulfonic acid) are regulated, necessitating alternative synthetic pathways .
- Environmental persistence assays : Conduct OECD 301B biodegradability tests. If resistant, explore catalytic defluorination methods (e.g., UV/ozone or supercritical CO₂ treatments) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodology :
- Sensitive detection : Use GC-ECD (electron capture detection) for halogenated impurities (detection limit ~0.01 ppm). For sulfur-containing byproducts, employ ICP-MS or sulfur chemiluminescence .
- Standard calibration : Prepare internal standards (e.g., deuterated thiols) to correct for matrix effects in quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
